molecular formula C12H19N3O3 B1373515 5-[Hydroxy(piperidin-4-yl)methyl]-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione CAS No. 1094442-06-4

5-[Hydroxy(piperidin-4-yl)methyl]-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione

Cat. No.: B1373515
CAS No.: 1094442-06-4
M. Wt: 253.3 g/mol
InChI Key: ZTPNRIUTAPHDET-UHFFFAOYSA-N
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Description

5-[Hydroxy(piperidin-4-yl)methyl]-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione is a complex organic compound that features a piperidine ring and a tetrahydropyrimidine-dione structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[Hydroxy(piperidin-4-yl)methyl]-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Piperidine Ring: Starting from a suitable precursor, such as 4-piperidone, the piperidine ring is formed through reductive amination or other cyclization methods.

    Attachment of the Hydroxy Group: The hydroxy group can be introduced via hydroxylation reactions, often using oxidizing agents like hydrogen peroxide or osmium tetroxide.

    Construction of the Tetrahydropyrimidine-Dione Core: This step involves the cyclization of urea or thiourea derivatives with appropriate aldehydes or ketones under acidic or basic conditions to form the tetrahydropyrimidine-dione structure.

    Final Coupling: The final step involves coupling the piperidine and tetrahydropyrimidine-dione moieties, often through nucleophilic substitution or condensation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group in the compound can undergo oxidation to form corresponding ketones or aldehydes.

    Reduction: The carbonyl groups in the tetrahydropyrimidine-dione core can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring, where various substituents can be introduced.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, osmium tetroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Alkyl halides, amines, thiols.

Major Products

    Oxidation: Ketones or aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used to study enzyme interactions and receptor binding due to its structural similarity to certain natural substrates and inhibitors.

Medicine

Medically, 5-[Hydroxy(piperidin-4-yl)methyl]-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione shows promise as a lead compound in the development of new drugs, particularly those targeting neurological and cardiovascular diseases.

Industry

Industrially, this compound can be used in the production of pharmaceuticals and as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group and the piperidine ring play crucial roles in binding to these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Piperidine Derivatives: Compounds like piperidine itself or substituted piperidines.

    Tetrahydropyrimidine-Dione Derivatives: Compounds such as barbiturates, which share a similar core structure.

Uniqueness

What sets 5-[Hydroxy(piperidin-4-yl)methyl]-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione apart is its combined structural features, which allow for unique interactions and applications that are not possible with simpler analogs. Its dual functionality (hydroxy and piperidine groups) provides versatility in chemical reactions and biological interactions.

This compound’s unique structure and properties make it a valuable subject of study in various scientific fields, offering potential for significant advancements in both theoretical and applied chemistry.

Properties

IUPAC Name

5-[hydroxy(piperidin-4-yl)methyl]-1,3-dimethylpyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O3/c1-14-7-9(11(17)15(2)12(14)18)10(16)8-3-5-13-6-4-8/h7-8,10,13,16H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTPNRIUTAPHDET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=O)N(C1=O)C)C(C2CCNCC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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